

PMX 205 Trifluoroacetate stability and long-term storage conditions.

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Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830

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Application Notes and Protocols: PMX-205 Trifluoroacetate

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

PMX-205 Trifluoroacetate is a potent and specific cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.^{[1][2][3]} It is an orally active and brain-penetrant compound that has demonstrated efficacy in various animal models of inflammatory diseases, including colitis, allergic asthma, and neurodegenerative conditions like Alzheimer's disease.^{[2][4][5]} These application notes provide essential information on the stability and long-term storage of PMX-205 Trifluoroacetate, along with protocols for its handling and use in research settings.

2. Stability and Long-Term Storage

Proper storage and handling of PMX-205 Trifluoroacetate are crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and stability information.

Table 1: Storage Conditions and Stability of PMX-205 Trifluoroacetate

Form	Storage Temperature	Duration	Additional Notes
Solid (Powder)	-20°C	≥ 4 years	Store in a sealed container, away from moisture.[1][2][3]
-20°C	3 years		
In Solvent	-80°C	Up to 6 months	Sealed storage, away from moisture.[1][3]
-20°C	Up to 1 month	Sealed storage, away from moisture.[1][3]	
-80°C	1 year		

Shipping Conditions: PMX-205 Trifluoroacetate is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][2] Some suppliers may ship with blue ice.

3. Handling and Experimental Protocols

3.1. Reconstitution of PMX-205 Trifluoroacetate

For in vitro and in vivo studies, PMX-205 Trifluoroacetate needs to be dissolved in an appropriate solvent.

Solubility:

- DMSO: ≥ 97.8 mg/mL[6]
- Ethanol: ≥ 48 mg/mL[6]
- Water: Insoluble[6]
- DMF: 30 mg/mL[2][7]
- Ethanol:PBS (pH 7.2) (1:6): 0.14 mg/mL[2][7]

Protocol for Reconstitution:

- Equilibrate the vial of PMX-205 Trifluoroacetate to room temperature before opening to prevent moisture condensation.
- Add the desired volume of the appropriate solvent (e.g., DMSO for a stock solution) to the vial.
- Vortex or sonicate the solution to ensure complete dissolution.
- For long-term storage of the stock solution, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

3.2. In Vitro Cell-Based Assay Protocol (Example)

This protocol is a general guideline based on methodologies used in published studies.

- Cell Culture: Plate cells (e.g., 4T1 mouse mammary tumor cells) in a 96-well plate at a density of 5.0×10^4 cells/mL in complete medium and incubate for 24 hours.[3]
- Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cell cycle.[3]
- Treatment: Treat the cells with the desired concentration of PMX-205 Trifluoroacetate. A positive control and a vehicle control should be included.[3]
- Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).[3]
- Assay: Perform the desired cell-based assay, such as an MTT assay, to assess the effect of the compound.[3]

3.3. In Vivo Administration Protocol (Example)

PMX-205 is orally active and can be administered to animal models through drinking water or oral gavage.

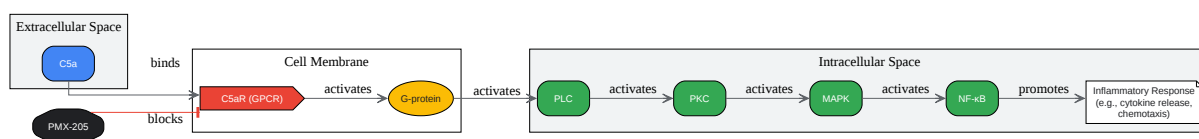
- Preparation of Dosing Solution: Based on the desired dosage (e.g., 1 mg/kg/day or 20 µg/mL in drinking water), prepare the appropriate concentration of PMX-205 in the vehicle.[1][3]

- Administration:
 - Drinking Water: Add the calculated amount of PMX-205 to the animals' drinking water.[1][3]
 - Oral Gavage: Administer the prepared solution directly into the stomach of the animal using a gavage needle.
- Monitoring: Monitor the animals for the duration of the study for any changes in health and for the desired experimental outcomes.[3]

4. Signaling Pathway and Workflow Diagrams

4.1. C5aR Signaling Pathway

PMX-205 acts as an antagonist to the C5a receptor (C5aR), a key component of the complement system's inflammatory cascade. The following diagram illustrates the simplified signaling pathway.

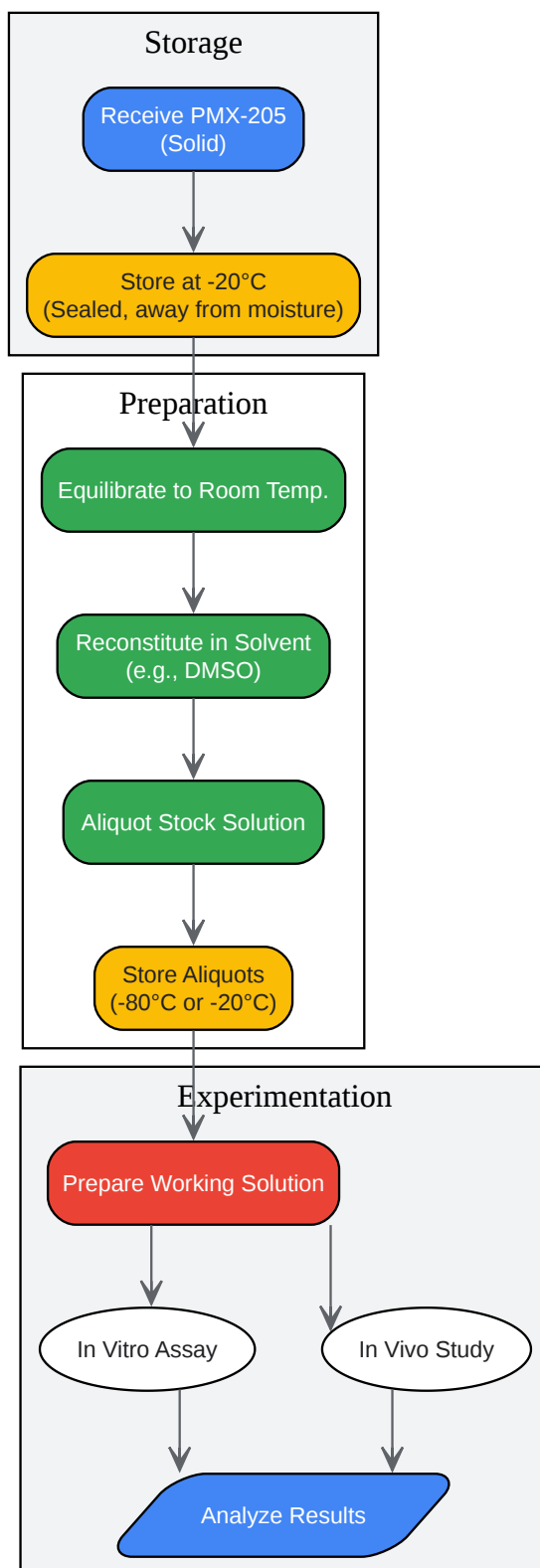


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Caption: C5aR Signaling Pathway and PMX-205 Inhibition.

4.2. Experimental Workflow for PMX-205 Trifluoroacetate

The following diagram outlines a typical workflow for handling and using PMX-205 Trifluoroacetate in a research setting.



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Caption: PMX-205 Trifluoroacetate Handling Workflow.

5. Degradation Pathways

Currently, there is limited publicly available information detailing the specific degradation pathways of PMX-205 Trifluoroacetate. As a peptide-based molecule, it may be susceptible to hydrolysis, particularly in aqueous solutions at non-neutral pH or elevated temperatures. It is recommended to use freshly prepared solutions for experiments and to store stock solutions under the recommended conditions to minimize degradation.

6. Conclusion

PMX-205 Trifluoroacetate is a valuable research tool for studying the role of the C5a-C5aR axis in various diseases. Adherence to the storage and handling guidelines outlined in these application notes will help ensure the compound's stability and the reproducibility of experimental results.

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